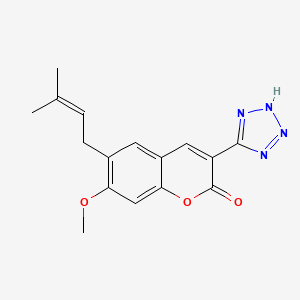
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. The starting materials might include a benzopyran core, which is then functionalized through various chemical reactions such as alkylation, methoxylation, and tetrazole formation. Common reagents and catalysts used in these reactions include alkyl halides, methanol, and azide salts under specific conditions like reflux or inert atmosphere.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or butenyl groups.
Reduction: Reduction reactions might target the tetrazole ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the benzopyran ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- may have various applications in scientific research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar benzopyran compounds known for their anticoagulant properties.
Flavonoids: Another class of benzopyrans with diverse biological activities.
Tetrazoles: Compounds containing the tetrazole ring, often studied for their pharmaceutical applications.
Uniqueness
What sets 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzopyran or tetrazole compounds.
Properties
CAS No. |
76239-48-0 |
|---|---|
Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
7-methoxy-6-(3-methylbut-2-enyl)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C16H16N4O3/c1-9(2)4-5-10-6-11-7-12(15-17-19-20-18-15)16(21)23-14(11)8-13(10)22-3/h4,6-8H,5H2,1-3H3,(H,17,18,19,20) |
InChI Key |
GBCFSIFOKAHKMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NNN=N3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


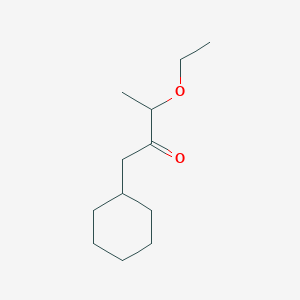

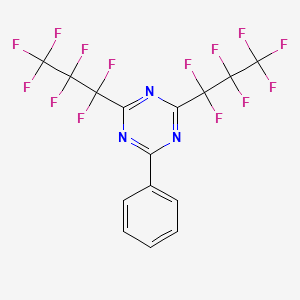
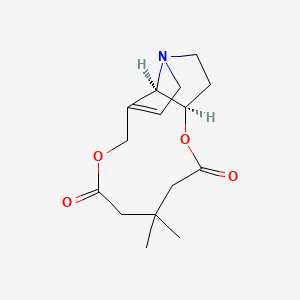

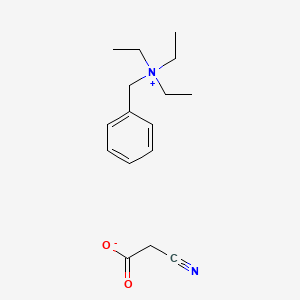
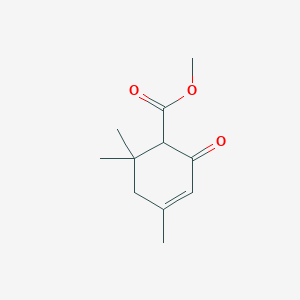


![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)
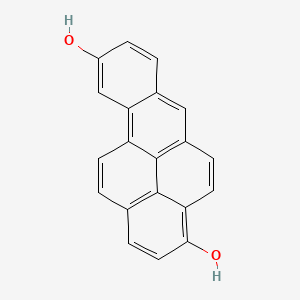
![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
